1-(3-Methoxyphenyl)-3,5-dimethylpiperazine
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Overview
Description
1-(3-Methoxyphenyl)-3,5-dimethylpiperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
The synthesis of 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Chemical Reactions Analysis
1-(3-Methoxyphenyl)-3,5-dimethylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, which involve the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Scientific Research Applications
1-(3-Methoxyphenyl)-3,5-dimethylpiperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of various chemical products, including polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Methoxyphenyl)-3,5-dimethylpiperazine can be compared with other similar compounds, such as:
1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound features a naphthalene ring instead of a piperazine ring, leading to different chemical and biological properties.
2-Methoxyphenol: A simpler phenolic compound with different reactivity and applications.
4-Hydroxy-3-methoxybenzaldehyde: Another phenolic compound with distinct chemical behavior and uses.
Biological Activity
1-(3-Methoxyphenyl)-3,5-dimethylpiperazine (MDMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MDMP is characterized by its piperazine core substituted with a methoxyphenyl group and two methyl groups. Its molecular formula is C12H18N2O, and it has a molecular weight of approximately 206.29 g/mol.
The biological activity of MDMP is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The compound may act as a partial agonist or antagonist at specific receptor sites.
In Vitro Studies
In vitro studies have demonstrated that MDMP exhibits significant activity against several cancer cell lines. For example, in a study assessing cytotoxicity, MDMP showed an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7) . Additionally, its effects on apoptosis were evaluated using caspase activation assays, indicating that MDMP can induce apoptosis in cancer cells through the intrinsic pathway.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 12 | Apoptosis via caspase activation |
HL-60 | 15 | Induction of cell cycle arrest |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the piperazine ring can significantly affect the biological activity of MDMP. For instance, the introduction of additional methyl groups at specific positions has been shown to enhance potency against certain targets while reducing affinity for others .
Case Study 1: Cancer Treatment
In a recent study focusing on the antitumor effects of MDMP, researchers found that the compound inhibited cell proliferation in a dose-dependent manner in various cancer models. The study highlighted that MDMP not only reduced tumor size in xenograft models but also modulated key signaling pathways involved in cell survival and apoptosis .
Case Study 2: Neurological Effects
Another investigation explored the neuroprotective effects of MDMP in models of neurodegeneration. The results indicated that MDMP could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
Properties
Molecular Formula |
C13H20N2O |
---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3,5-dimethylpiperazine |
InChI |
InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)14-10)12-5-4-6-13(7-12)16-3/h4-7,10-11,14H,8-9H2,1-3H3 |
InChI Key |
DEOZDDTXHSJDQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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